molecular formula C34H60N3O7PS B1667168 ((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid CAS No. 167467-53-0

((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid

カタログ番号 B1667168
CAS番号: 167467-53-0
分子量: 685.9 g/mol
InChIキー: QNNCDQUXVSUVDG-QKFLMABSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-186511 is a Farnesyltransferase (FT) inhibitor with potential anticancer activity. BMS-186511 is a bisubstrate analogue inhibitor of FT, would inhibit the malignant growth properties of a cell line established from malignant schwannoma of an NF1 patient. Following treatment with BMS-186511 , ST88-14 cells became flat, nonrefractile, were contact-inhibited, and lost their ability to grow in soft agar. BMS-186511 was found to specifically inhibit FT, but not geranylgeranyltransferase I, a closely related enzyme. Thus, it is conceivable that FT inhibitors may ultimately become the first generation of drugs against the malignant phenotype in NF1 based on rational insights into the mechanism of action of neurofibromin.

科学的研究の応用

Phase Equilibria in Drug-Water Systems

Research on phase equilibria in drug-water systems, though not directly citing the specified compound, sheds light on the importance of understanding solubility and miscibility in pharmaceuticals. This knowledge is crucial for the development of effective drug formulations, especially given that poor water solubility is a major hurdle in pharmaceutical development (Hassanein, Hasse, & Enders, 2011).

Synthesis and Stereochemistry in Pharmaceutical Compounds

Stereocontrolled synthesis is integral to pharmaceutical research, impacting the efficacy and safety of drugs. For example, research on the stereocontrolled synthesis of complex amino acids illustrates the methods used to construct chiral centers in pharmaceutical compounds. This approach is relevant to the synthesis of compounds like the one , where stereochemistry plays a crucial role (Beatty, Jennings-White, & Avery, 1992).

Synthesis and Biological Activity of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including triazoles and thiazoles, is a key area of research, as these structures often form the backbone of many pharmaceuticals. Studies have demonstrated how the synthesis and modification of these compounds can lead to substances with significant antimicrobial activity. This is directly relevant to the research and development of new drugs with the specified complex compound (El-Sayed, 2006).

Synthesis and Evaluation of Cancer Therapeutics

The research into novel compounds for cancer therapy, such as the synthesis of hybrids from farnesylthiosalicylic acid and hydroxamic acid, demonstrates the significance of developing new molecular structures in cancer treatment. These studies reveal how altering molecular structures can lead to compounds with potent antitumor activities, which is an essential aspect of pharmaceutical research for complex compounds like the one (Ling et al., 2015).

特性

CAS番号

167467-53-0

製品名

((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid

分子式

C34H60N3O7PS

分子量

685.9 g/mol

IUPAC名

[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid

InChI

InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1

InChIキー

QNNCDQUXVSUVDG-QKFLMABSSA-N

異性体SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O

正規SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O

外観

white solid powder

純度

>98% (or refer to the Certificate of Analysis)

配列

VVM

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMS186511;  BMS 186511;  BMS-186511.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 2
Reactant of Route 2
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 3
Reactant of Route 3
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 4
Reactant of Route 4
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 5
Reactant of Route 5
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid
Reactant of Route 6
Reactant of Route 6
((5S,8S,11S)-8,11-diisopropyl-5-(methoxycarbonyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-15-yl)((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。